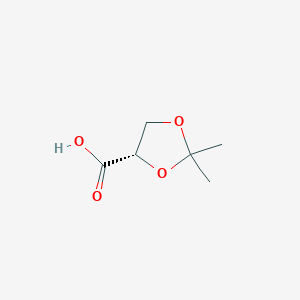
12,14-Heptacosadiynoic acid
Übersicht
Beschreibung
12,14-Heptacosadiynoic acid is a very long-chain fatty acid . It has a molecular formula of C27H46O2 . The IUPAC name for this compound is heptacosa-12,14-diynoic acid .
Molecular Structure Analysis
The molecular structure of 12,14-Heptacosadiynoic acid is represented by the InChI string:InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-12,17-26H2,1H3,(H,28,29) . This indicates that the molecule consists of a long carbon chain with two triple bonds and a carboxylic acid group at one end. Physical And Chemical Properties Analysis
12,14-Heptacosadiynoic acid has a molecular weight of 402.663 . It has a net charge of 0 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the sources I found.Wissenschaftliche Forschungsanwendungen
It has been found that Rat basophilic leukemia-2H3 cells produce a compound, 14C-12L-hydroxy-5,8,10-heptadecatrienoic acid, derived from 12,14-Heptacosadiynoic acid. This compound shows potential as a therapeutic agent for leukemia, though it has low synthetic activity and might undergo non-enzymatic breakdown from PGH2 (Hamasaki & Miyazaki, 1989).
In the field of archaeology and environmental studies, radiocarbon dating techniques involving 14C have been enhanced and validated. These improvements are crucial for accurately dating historical and prehistorical samples, and 12,14-Heptacosadiynoic acid plays a role in these methodologies (Valastro, Davis, & Varela, 1978).
The molecule is relevant in metabolic studies, as seen in research where Rainbow trout absorbed n-alkanes, storing them in their carcasses. Most of the radioactivity in these cases originated from heptadecanoic acid, a molecule closely related to 12,14-Heptacosadiynoic acid, and was incorporated into the trout's neutral lipids and phospholipids (Cravedi & Tulliez, 1986).
In the study of unsaturated fatty acids, it has been observed that their oxidation in sheep vesicular glands produces various prostaglandins and a 3-carbon compound, malonaldehyde. This process is significant in the biosynthesis of prostaglandin E1, with 12,14-Heptacosadiynoic acid potentially playing a role (Hamberg & Samuelsson, 1967).
Research in the field of materials science has shown that hydrogen-bonding complexes of poly(4-vinylpyridine) and polydiacetylenes, which are related to 12,14-Heptacosadiynoic acid, exhibit improved stability and sensor capabilities. This has implications for photolithography in polydiacetylene-based devices (Wu, Shi, Zhang, & Bubeck, 2009).
In the field of estuarine sediment research, it was found that these sediments predominantly produce alkanoic acids, like 12,14-Heptacosadiynoic acid, from in situ microbial synthesis. These acids undergo rapid degradation, as shown in studies involving the radiolabelled oleic acid to 14 CO2 (Gaskell, Rhead, Brooks, & Eglinton, 1976).
In biomedical applications, automated production methods have been developed for [18 F]FTHA, a fatty acid tracer for positron emission tomography, which is related to 12,14-Heptacosadiynoic acid. This development is crucial for meeting good manufacturing practice guidelines (Savisto, Viljanen, Kokkomäki, Bergman, & Solin, 2018).
The molecule is also involved in the study of photosynthesis and inorganic carbon assimilation in plants, offering insights that go beyond traditional net gas exchange techniques (Geider & Osborne, 1992).
Safety And Hazards
The safety data sheet for a similar compound, 10,12-Heptacosadiynoic acid, indicates that it causes skin irritation and serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .
Eigenschaften
IUPAC Name |
heptacosa-12,14-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-12,17-26H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKKPVSAXVSKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429503 | |
| Record name | 12,14-Heptacosadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12,14-Heptacosadiynoic acid | |
CAS RN |
106510-41-2 | |
| Record name | 12,14-Heptacosadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















